N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a triazolopyridazine moiety, and a piperidine carboxamide group, making it a subject of study for its chemical properties and biological activities.
Properties
Molecular Formula |
C17H20N6O2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H20N6O2/c1-12-19-20-15-6-7-16(21-23(12)15)22-8-2-4-13(11-22)17(24)18-10-14-5-3-9-25-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,18,24) |
InChI Key |
URQZLJRHRBVHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl precursor, followed by the formation of the triazolopyridazine core. The final step involves the coupling of the piperidine-3-carboxamide with the triazolopyridazine intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The triazolopyridazine moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted piperidine derivatives
Scientific Research Applications
N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The triazolopyridazine moiety is particularly important for its binding affinity to these targets, while the furan and piperidine groups contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have shown potent anticancer activities.
Furan derivatives: Compounds with furan rings are known for their diverse biological activities.
Uniqueness
N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Biological Activity
N-(furan-2-ylmethyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine core linked to a triazolo-pyridazine moiety and a furan substituent, which may contribute to its pharmacological properties.
- Molecular Formula : C17H20N6O2
- Molecular Weight : 340.4 g/mol
- IUPAC Name : N-(furan-2-ylmethyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic effects:
1. Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific activity of this compound is yet to be fully elucidated but is hypothesized to be influenced by its ability to interact with DNA and inhibit cancer cell proliferation.
2. Antimicrobial Activity
The presence of furan and triazole rings in the structure may enhance the compound's ability to act against bacterial strains. Preliminary tests suggest that similar compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. CNS Activity
Compounds with piperidine structures often exhibit neuropharmacological effects. Some studies suggest that derivatives can modulate neurotransmitter systems, potentially offering anxiolytic or antidepressant effects. The specific neuroactivity of this compound requires further investigation but aligns with the pharmacological profiles of related heterocycles.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Chahal et al. (2023) | Investigated COX-II inhibitors and highlighted the potential anti-inflammatory properties of similar compounds, suggesting a pathway for further exploration in this compound's activity against inflammatory diseases. |
| Eren et al. (2022) | Reported on the synthesis and biological screening of various heterocycles including triazoles which showed promising anticancer activity; findings support further testing of this compound in similar assays. |
| Liaras et al. (2014) | Discussed the antibacterial properties of thiazole derivatives; while not directly related, it indicates potential for antimicrobial activity in structurally similar compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
